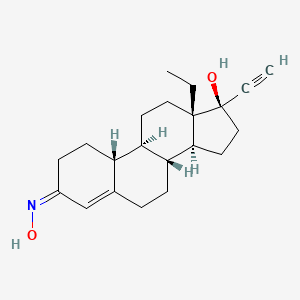
syn-Norelgestromin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
syn-Norelgestromin: is a synthetic progestin used primarily in hormonal contraceptives. It is a derivative of norgestimate and is known for its role in transdermal contraceptive patches. The compound is effective in preventing pregnancy by inhibiting ovulation and inducing changes in the cervical mucus and endometrium .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of syn-Norelgestromin involves the reaction of levonorgestrel with a hydroxylamine salt to form the corresponding oxime. This reaction is typically carried out in a non-protic or aprotic polar solvent such as pyridine or a mixture of pyridine and acetonitrile. The reaction is conducted at temperatures ranging from 5 to 35°C, with an optimal range of 20-25°C .
Industrial Production Methods: In industrial settings, the crude this compound obtained from the reaction is further purified using ethanol or a mixture of ethanol and water. This purification step ensures the compound is obtained in crystalline form, which is essential for its use in pharmaceutical applications .
化学反应分析
Types of Reactions: syn-Norelgestromin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds, depending on the reagents and conditions used .
科学研究应用
Chemistry: syn-Norelgestromin is used in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.
Biology: In biological research, this compound is studied for its effects on hormone receptors and its role in regulating reproductive functions.
Medicine: The primary medical application of this compound is in hormonal contraceptives. It is used in combination with ethinyl estradiol in transdermal patches to prevent pregnancy .
Industry: In the pharmaceutical industry, this compound is used in the formulation of contraceptive patches and other hormone-based therapies .
作用机制
syn-Norelgestromin exerts its effects by inhibiting estrone sulfatase, an enzyme that converts sulfated steroid precursors to estrogen. This inhibition reduces estrogen levels, thereby preventing ovulation. Additionally, this compound, in combination with ethinyl estradiol, suppresses follicular development, induces changes in the endometrium, and thickens cervical mucus, making it difficult for sperm to enter the uterus .
相似化合物的比较
Levonorgestrel: Another synthetic progestin used in various contraceptive formulations.
Norgestimate: The parent compound from which syn-Norelgestromin is derived.
Desogestrel: A third-generation progestin with similar contraceptive properties.
Uniqueness: this compound is unique due to its specific use in transdermal contraceptive patches, offering a convenient and non-invasive method of contraception. Its combination with ethinyl estradiol provides effective pregnancy prevention with a lower risk of side effects compared to other progestins .
属性
| Norelgestromin inhibits estrone sulfatase, which converts sulfated steroid precursors to estrogen during pregnancy. Norgelgestromin/ethinylestradiol suppresses follicular development, induces changes to the endometrium, which decreases chances of implantation and thickens the cervical mucus, impeding sperm swimming into the uterus. It also has similar agonisting binding affinities as its parent compound, Norgestimate, for progesterone and estrogen receptors. | |
CAS 编号 |
74183-54-3 |
分子式 |
C21H29NO2 |
分子量 |
327.5 g/mol |
IUPAC 名称 |
(3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15-/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChI 键 |
ISHXLNHNDMZNMC-UGCMNZCRSA-N |
手性 SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N\O)/CC[C@H]34 |
规范 SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3'-bipyridine](/img/structure/B10775515.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,9R,10S,13S,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775517.png)
![[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B10775518.png)
![[(8S,10R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 3,4-dimethylpent-2-enoate](/img/structure/B10775523.png)

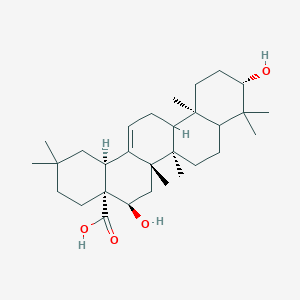
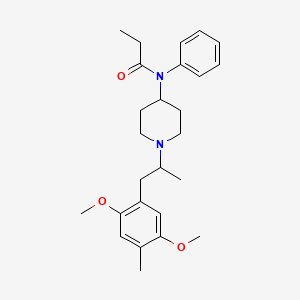
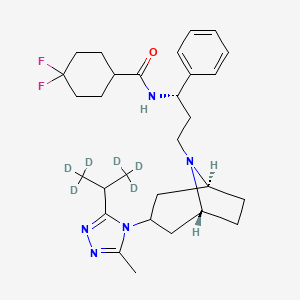
![(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3,4-dimethylpent-2-enoate](/img/structure/B10775549.png)

![[(3S,8S,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B10775560.png)
![methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775572.png)
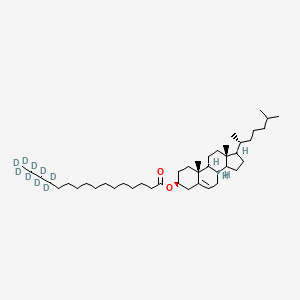
![[4-[(1R)-1-(4-piperidin-1-ylbutanoylamino)ethyl]phenyl] trifluoromethanesulfonate;hydrochloride](/img/structure/B10775588.png)
